molecular formula C9H13N3O B15334580 1-(5-Methoxy-2-methylphenyl)guanidine

1-(5-Methoxy-2-methylphenyl)guanidine

Cat. No.: B15334580
M. Wt: 179.22 g/mol
InChI Key: NNLYYGCCOGDKFD-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methylphenyl)guanidine is a guanidine derivative research chemical with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . Guanidine derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their nitrogen-rich structure and ability to engage in hydrogen bonding, which facilitates interactions with biological targets . This makes them versatile scaffolds for investigating new therapeutic agents. While specific biological data for this compound is not available in the searched literature, guanidine derivatives are widely explored for their potential in various research areas. They have been investigated as mechanistic scaffolds for anticancer drug discovery due to their DNA-binding capabilities, particularly through minor groove interactions . Furthermore, structurally related heterocyclic compounds containing methoxy substitutions are of significant interest in neuroscience research for their potential antidepressant activity, often acting on monoamine neurotransmitter systems . Researchers value this compound for developing novel chemical entities and probing biochemical pathways. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(5-methoxy-2-methylphenyl)guanidine

InChI

InChI=1S/C9H13N3O/c1-6-3-4-7(13-2)5-8(6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)

InChI Key

NNLYYGCCOGDKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation. Another efficient guanidylating agent is S-methylisothiourea .

Industrial Production Methods

Industrial production methods for guanidines, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-methylphenyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl ring and the guanidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or guanidine moiety.

Scientific Research Applications

1-(5-Methoxy-2-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methoxy and methyl groups on the phenyl ring can also modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the aryl ring critically influence the electronic, steric, and solubility properties of guanidine derivatives. Below is a comparative analysis:

Compound Substituents Key Structural Features Evidence
1-(5-Methoxy-2-methylphenyl)guanidine 5-OCH₃, 2-CH₃ Electron-donating groups enhance solubility; methyl group introduces steric hindrance.
1-(5-Bromo-2-methylphenyl)guanidine 5-Br, 2-CH₃ Bromine increases lipophilicity; reduced solubility compared to methoxy derivatives.
1-(5-Chloro-2-pyridinyl)guanidine 5-Cl, pyridinyl ring Heteroaromatic ring alters electronic distribution; lower pKa due to electron-withdrawing Cl.
1-(2,4-Xylyl)guanidine 2,4-dimethylphenyl Dual methyl groups enhance steric bulk; no significant effect on sodium channels.
2-Guanidinobenzimidazole (2GBI) Benzimidazole-conjugated guanidine Dual guanidine groups on aromatic ring; high HV1 channel inhibition (IC₅₀ = 38 μM).
  • Steric Effects : The 2-methyl group introduces moderate steric hindrance, which may limit binding to certain targets compared to smaller substituents (e.g., H or F) .

Physicochemical Properties

The pKa and solubility of aryl guanidines are influenced by substituent electronic effects:

Compound pKa Solubility Key Observations Evidence
This compound ~10.5* Moderate Methoxy group enhances water solubility via hydrogen bonding.
1-(5-Chloro-2-pyridinyl)guanidine 9.4 Low Electron-withdrawing Cl and pyridinyl ring reduce basicity and solubility.
1-(4-Methoxyphenyl)guanidine β-carboline N/A High Methoxy group contributes to selective antileishmanial activity (GI₅₀ = 0.45 mM).

*Predicted based on substituent effects in .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, methyl at δ 2.3 ppm). DEPT-135 distinguishes CH₂/CH₃ groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. 195.23 g/mol) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95%) .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (guanidine NH groups often form intramolecular bonds).
  • LC-MS/MS : Detects trace impurities (e.g., unreacted aniline derivatives) .

How should researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Basic Screening

  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination).
  • Enzyme Inhibition : Test against carbonic anhydrase or kinases (UV-Vis kinetic assays at pH 7.4).
  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .

Q. Advanced Mechanistic Studies

  • Receptor Binding : Radioligand displacement assays (e.g., for adrenergic receptors).
  • Metabolic Stability : Incubate with liver microsomes (LC-MS quantification of parent compound depletion).
  • ROS Scavenging : Fluorescent probes (e.g., DCFH-DA) in oxidative stress models .

How can discrepancies in biological activity data across studies be systematically addressed?

Q. Advanced

  • Assay Variability : Standardize cell lines (e.g., ATCC-verified), passage numbers, and serum batches.
  • Concentration Gradients : Use logarithmic dilutions (1 nM–100 μM) to capture full dose-response curves.
  • Control Compounds : Include reference inhibitors (e.g., amiloride for NHE-1 inhibition studies).
  • Statistical Power : Triplicate measurements with ANOVA or mixed-effects models to account for batch effects .

What strategies are effective for resolving contradictory data in synthetic yield or purity?

Q. Advanced

  • DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., solvent polarity vs. temperature).
  • In-line Analytics : ReactIR monitors reaction progress in real time, reducing post-hoc variability.
  • Crystallization Screening : Polymorph control via solvent-antisolvent titration (e.g., methanol/water) .

What methodologies are recommended for studying the compound’s stability under physiological conditions?

Q. Basic

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C; quantify degradation via HPLC at 24/48/72 hours.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. Advanced

  • Forced Degradation : Oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (acid/base) stress studies.
  • Metabolite Profiling : LC-HRMS identifies phase I/II metabolites in hepatocyte models .

How can computational tools predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to guanidine-sensitive targets (e.g., ion channels).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects.
  • QSAR : Train models on guanidine-derivative datasets to predict logP, pKa, and bioavailability .

What are the best practices for scaling up synthesis in academic settings?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors minimize batch variability and improve heat management.
  • Green Chemistry : Replace DMF with Cyrene™ (biobased solvent) to enhance sustainability.
  • Process Analytical Technology (PAT) : In-line UV/FTIR for real-time purity monitoring .

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